6-Amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid
Overview
Description
6-Amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative with significant potential in various scientific and industrial applications. This compound features a pyrimidine ring substituted with an amino group, a chloro group, and a carboxylic acid group, making it a versatile molecule in organic synthesis and research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chlorophenylamine and chloroacetic acid.
Reaction Steps: The initial step involves the formation of an intermediate through a condensation reaction between the starting materials. Subsequent cyclization and chlorination steps lead to the formation of the pyrimidine ring.
Purification: The final product is purified using crystallization or chromatography techniques.
Industrial Production Methods:
Scale-Up: The synthetic route is adapted for large-scale production, ensuring cost-effectiveness and efficiency.
Catalysts: Various catalysts may be employed to enhance reaction rates and yields.
Environmental Considerations: Efforts are made to minimize waste and environmental impact during production.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed.
Major Products Formed:
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Alcohols derived from the carboxylic acid group.
Substitution Products: Various substituted pyrimidines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in research or industrial processes.
Comparison with Similar Compounds
6-Amino-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid: Lacks the chloro group at the 5-position.
5-Chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid: Lacks the amino group at the 6-position.
Uniqueness: The presence of both amino and chloro groups on the pyrimidine ring makes this compound unique, providing it with distinct chemical properties and reactivity compared to its analogs.
This detailed overview highlights the significance of 6-Amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid in various fields, showcasing its versatility and potential applications
Properties
IUPAC Name |
6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O2/c12-6-3-1-5(2-4-6)10-15-8(11(17)18)7(13)9(14)16-10/h1-4H,(H,17,18)(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNGRCNEIXJJOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=N2)N)Cl)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676909 | |
Record name | 6-Amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858955-38-1 | |
Record name | 6-Amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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